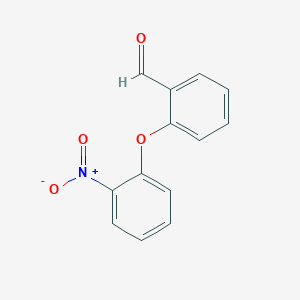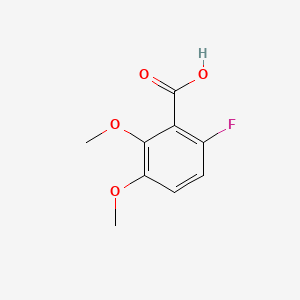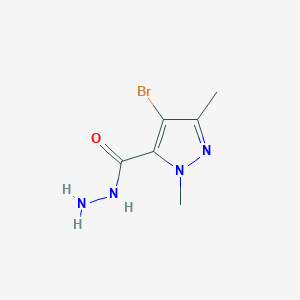
Ácido 4-bromo-2,5-difluorobenzoico
Descripción general
Descripción
4-Bromo-2,5-difluorobenzoic acid is a synthetic chemical compound that is widely used in scientific research. It is a versatile compound that can be used in many different laboratory experiments. It is a fluorinated benzoic acid derivative and can be used as a reagent in a variety of organic and inorganic reactions. 4-Bromo-2,5-difluorobenzoic acid is also known as 4-bromo-2,5-difluorobenzoic acid, 4-bromo-2,5-difluorobenzoate, and 4-bromo-2,5-difluorobenzoic anhydride.
Aplicaciones Científicas De Investigación
Química Bioorgánica
Ácido 4-bromo-2,5-difluorobenzoico: es un reactivo valioso en la química bioorgánica debido a su estructura de ácido benzoico fluorado. Actúa como un intermedio versátil en la síntesis de diversas moléculas bioorgánicas. Su reactividad con otros compuestos orgánicos permite la creación de moléculas complejas que pueden utilizarse en el estudio de sistemas biológicos .
Investigación Farmacéutica
En la investigación farmacéutica, este compuesto muestra potencial como un estabilizador dopaminérgico. Modula la neurotransmisión de dopamina, lo cual es crucial en el tratamiento de trastornos del sistema nervioso central como la enfermedad de Alzheimer. Su vida media ideal y su eficacia lo convierten en un candidato prometedor para el desarrollo de fármacos .
Síntesis de Agonistas de GPR119
This compound: sirve como un intermedio en la preparación de agonistas de GPR119. Estos agonistas son significativos en el tratamiento de trastornos metabólicos como la diabetes y la obesidad. El papel del compuesto en la síntesis de estos agonistas destaca su importancia en el desarrollo de nuevos agentes terapéuticos .
Propiedades Anticancerígenas
Este compuesto es fundamental en la síntesis de derivados de 5-oxo-4,5-dihidro-1H-1,2,4-triazol, que exhiben propiedades anticancerígenas. Estos derivados son eficaces contra enfermedades hiperproliferativas como el cáncer, lo que convierte al ácido 4-bromo-2,5-difluorobenzoico en una sustancia clave en la investigación del cáncer .
Síntesis Orgánica
Como reactivo, el ácido 4-bromo-2,5-difluorobenzoico se utiliza en diversas reacciones de síntesis orgánica. Su capacidad para actuar como catalizador y participar en múltiples rutas de reacción lo convierte en un elemento básico en los laboratorios de química orgánica .
Ciencia de los Materiales
Las propiedades únicas del compuesto permiten su uso en la ciencia de los materiales, en particular en el desarrollo de nuevos materiales con características electrónicas o fotónicas específicas. Su incorporación en polímeros o recubrimientos puede mejorar el rendimiento del material .
Safety and Hazards
4-Bromo-2,5-difluorobenzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash all exposed external body areas thoroughly after handling .
Mecanismo De Acción
Target of Action
4-Bromo-2,5-difluorobenzoic acid is a synthetic chemical compound that has shown significant potential in pharmaceutical applications . It is known to modulate dopamine neurotransmission and act as a dopaminergic stabilizer . This compound belongs to a unique class of derivatives known as 1-(4H-1,3-benzodioxin-2-yl)methanamine derivatives . It is also believed to function as a competitive inhibitor of enzymes like cytochrome P450 , along with other enzymes involved in the metabolism of organic compounds .
Mode of Action
The exact mode of action of 4-Bromo-2,5-difluorobenzoic acid remains elusive . It is known to interact with its targets, leading to changes in the dopamine neurotransmission . As a dopaminergic stabilizer, it can modulate the levels of dopamine, a neurotransmitter that plays a significant role in reward, motivation, memory, and other important functions .
Biochemical Pathways
Its role as a modulator of dopamine neurotransmission suggests that it may influence the dopaminergic pathways
Pharmacokinetics
Its ideal drug half-life and excellent efficacy have been noted, suggesting favorable pharmacokinetic properties .
Result of Action
4-Bromo-2,5-difluorobenzoic acid has shown promise in treating central nervous system disorders, including Alzheimer’s disease . It also possesses anti-cancer properties through its role in the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives, which have demonstrated efficacy in the treatment of hyperproliferative diseases, particularly cancer .
Action Environment
The action of 4-Bromo-2,5-difluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols . Contact with skin and eyes should be avoided, and protective clothing, gloves, safety glasses, and dust respirators should be worn when handling the compound . These precautions can help ensure the compound’s efficacy and stability.
Análisis Bioquímico
Biochemical Properties
4-Bromo-2,5-difluorobenzoic acid plays a significant role in biochemical reactions due to its ability to act as a catalyst. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used as an intermediate in the preparation of GPR119 agonists, which are involved in glucose homeostasis and insulin secretion . The compound’s interactions with enzymes and proteins can lead to the formation of new chemical bonds or the modification of existing ones, thereby affecting the overall biochemical pathways.
Cellular Effects
The effects of 4-Bromo-2,5-difluorobenzoic acid on cellular processes are profound. It has been shown to modulate dopamine neurotransmission, acting as a dopaminergic stabilizer. This modulation can influence cell signaling pathways, gene expression, and cellular metabolism . Additionally, 4-Bromo-2,5-difluorobenzoic acid exhibits anti-cancer properties by participating in the synthesis of compounds that inhibit cancer cell proliferation .
Molecular Mechanism
At the molecular level, 4-Bromo-2,5-difluorobenzoic acid exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its role as a dopaminergic stabilizer involves binding to dopamine receptors and modulating their activity . This interaction can result in altered neurotransmitter levels and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2,5-difluorobenzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2,5-difluorobenzoic acid remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of 4-Bromo-2,5-difluorobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as modulating neurotransmission or inhibiting cancer cell growth . Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Determining the optimal dosage is essential for maximizing the compound’s benefits while minimizing potential risks.
Metabolic Pathways
4-Bromo-2,5-difluorobenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding the metabolic pathways of 4-Bromo-2,5-difluorobenzoic acid is crucial for predicting its effects on cellular metabolism and identifying potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Bromo-2,5-difluorobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of 4-Bromo-2,5-difluorobenzoic acid are essential for its biological activity and therapeutic potential.
Subcellular Localization
4-Bromo-2,5-difluorobenzoic acid exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is critical for its interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
4-bromo-2,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZSTHLOAZTDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356384 | |
| Record name | 4-bromo-2,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28314-82-1 | |
| Record name | 4-Bromo-2,5-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,5-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)









![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)
![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)

